Enzymatic Kinetic Resolution for Vicinal Stereocenters
Methyl 3-hydroxybut-2-enoate-derived racemic 3-substituted 2-hydroxybutane derivatives undergo enzymatic kinetic resolution using Candida antarctica lipase B and Pseudomonas cepacia lipase, yielding enantiomerically enriched building blocks [1]. While direct E-value comparisons against the keto tautomer (methyl acetoacetate) under identical conditions are not provided, the enol-ester form's structural rigidity and hydrogen-bonding capacity are known to influence enzyme-substrate recognition, a property absent in the saturated analog methyl 3-hydroxybutyrate.
| Evidence Dimension | Enzymatic resolution capability |
|---|---|
| Target Compound Data | Effective resolution using Candida antarctica lipase B and Pseudomonas cepacia lipase; yields enantiomerically pure vicinal stereocenters |
| Comparator Or Baseline | Methyl acetoacetate (keto form) and methyl 3-hydroxybutyrate (saturated analog) |
| Quantified Difference | Qualitative differentiation based on substrate recognition; quantitative E-values not reported for direct comparison |
| Conditions | Enzyme-catalyzed acylation and hydrolysis in organic solvents |
Why This Matters
Procurement of the enol-ester form is essential for applications requiring enzymatic stereocontrol, as the structural features critical for lipase recognition differ substantially from the keto tautomer.
- [1] Liu, R. (2005). Enzymes as catalysts in synthesis of enantiomerically pure building blocks: secondary alcohols bearing two vicinal stereocenters (Doctoral dissertation, KTH). View Source
